2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chlorophenyl group, and a bromo-methylphenyl group, making it a subject of study for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step often includes the coupling of the triazole derivative with 2-bromo-4-methylphenyl acetamide under controlled conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the bromo group could yield a variety of substituted acetamides.
Scientific Research Applications
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide
- **2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromo and a methyl group on the phenyl ring, along with the triazole and chlorophenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15BrClN5OS |
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Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrClN5OS/c1-10-5-6-14(13(18)7-10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-2-4-12(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
RPIOWJWYJGUPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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